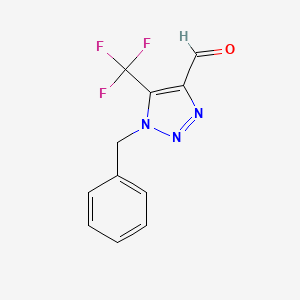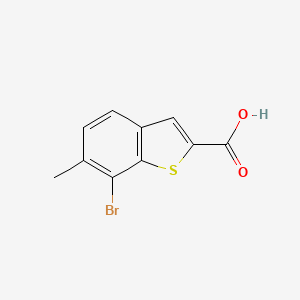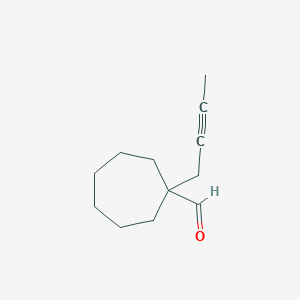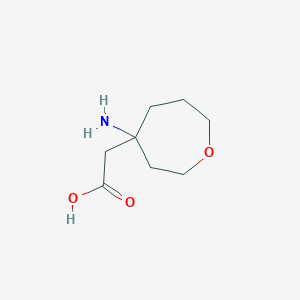![molecular formula C11H19NO2 B15271914 2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid typically involves the reaction of spiro[3.5]nonane-2-carboxylic acid with aminomethyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include:
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Various aminomethyl derivatives.
Scientific Research Applications
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonane-2-carboxylic acid: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid methyl ester: Contains a methyl ester group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of both aminomethyl and carboxylic acid functional groups . This combination of features imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-(aminomethyl)spiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c12-8-11(9(13)14)6-10(7-11)4-2-1-3-5-10/h1-8,12H2,(H,13,14) |
InChI Key |
ORZXDGQMLOIIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(C2)(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)
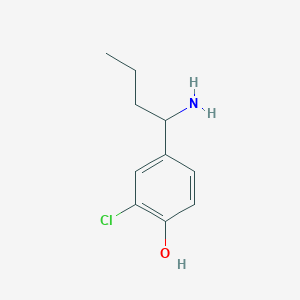
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
amine](/img/structure/B15271850.png)
![1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15271855.png)
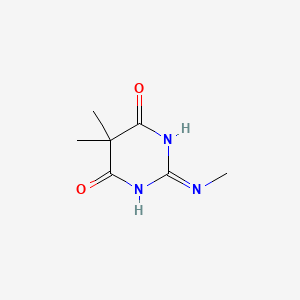
![N-[(3-chlorophenyl)methyl]pyridin-3-amine](/img/structure/B15271865.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B15271871.png)
